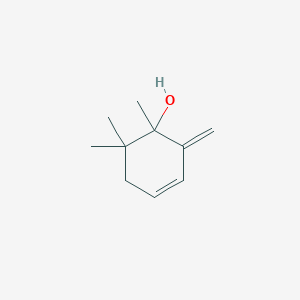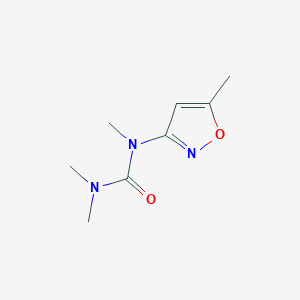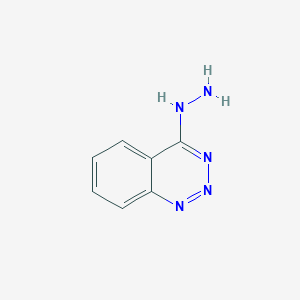
4-Hydrazinyl-1,2,3-benzotriazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazinyl-1,2,3-benzotriazine is an aromatic heterocyclic compound that belongs to the benzotriazine family. This compound is characterized by a benzene ring fused with a triazine ring, and it contains a hydrazinyl group at the fourth position. The unique structure of this compound imparts it with interesting chemical and biological properties, making it a subject of significant interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-1,2,3-benzotriazine typically involves the cyclization of hydrazine derivatives with appropriate precursors. One common method involves the reaction of o-nitrophenylhydrazine with formic acid, followed by cyclization to form the benzotriazine ring . Another approach involves the reduction of nitro groups in aryl hydrazides using tin in acetic acid, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as copper(I) iodide and ligands like pyrrole-2-carboxylic acid can be employed to improve the efficiency of the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydrazinyl-1,2,3-benzotriazine undergoes various chemical reactions, including:
Reduction: Reduction of nitro groups in the precursor molecules is a key step in the synthesis of this compound.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and copper(I) ions.
Reduction: Tin in acetic acid is commonly used for the reduction of nitro groups.
Substitution: Nucleophilic reagents such as amines and hydrazines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include benzotriazinyl radicals, substituted benzotriazines, and various hydrazinyl derivatives .
Aplicaciones Científicas De Investigación
4-Hydrazinyl-1,2,3-benzotriazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as a therapeutic agent.
Industry: It is used in the development of supramolecular organic materials and liquid crystalline phases.
Mecanismo De Acción
The mechanism of action of 4-Hydrazinyl-1,2,3-benzotriazine involves its interaction with various molecular targets and pathways. The hydrazinyl group can form stable radicals, which can interact with biological molecules and disrupt cellular processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Comparación Con Compuestos Similares
4-Hydrazinyl-1,2,3-benzotriazine can be compared with other benzotriazine derivatives, such as:
1,2,4-Benzotriazine: This compound has a different arrangement of nitrogen atoms in the triazine ring and exhibits distinct chemical and biological properties.
3-Amino-1,2,4-benzotriazine: The presence of an amino group at the third position imparts different reactivity and biological activity.
1,2,3-Benzotriazole: This compound lacks the hydrazinyl group and has different chemical behavior.
The uniqueness of this compound lies in its hydrazinyl group, which imparts unique reactivity and potential biological activity .
Propiedades
Número CAS |
55270-92-3 |
|---|---|
Fórmula molecular |
C7H7N5 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
1,2,3-benzotriazin-4-ylhydrazine |
InChI |
InChI=1S/C7H7N5/c8-9-7-5-3-1-2-4-6(5)10-12-11-7/h1-4H,8H2,(H,9,10,11) |
Clave InChI |
KWPVCMKSTQEYCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NN=N2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol]](/img/structure/B14647261.png)
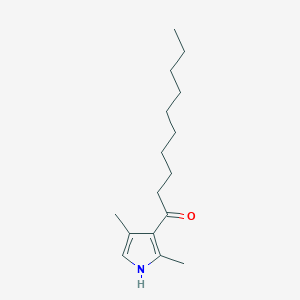
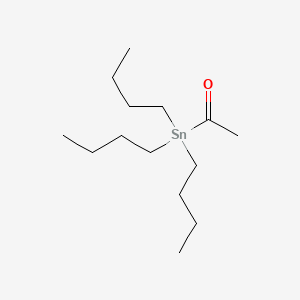
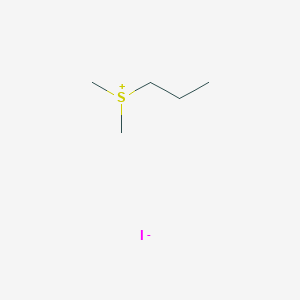

![1,1'-[Sulfanediylbis(methylene)]dicyclopropane](/img/structure/B14647305.png)
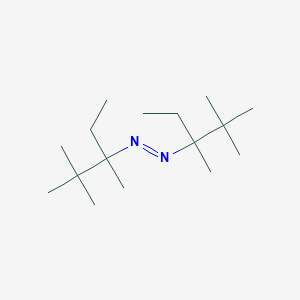
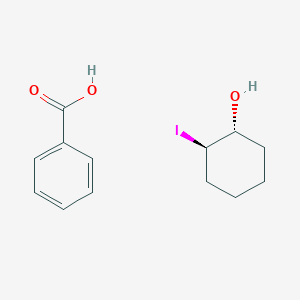
![4a,7b,9-Trihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate](/img/structure/B14647331.png)
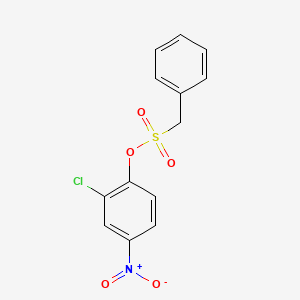
![6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl-](/img/structure/B14647347.png)

